Propyl 2-chloroisonicotinate

Descripción

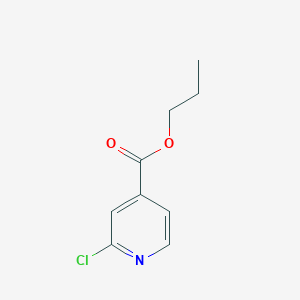

Structure

3D Structure

Propiedades

IUPAC Name |

propyl 2-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-5-13-9(12)7-3-4-11-8(10)6-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRPPCASEOPQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642143 | |

| Record name | Propyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-84-4 | |

| Record name | Propyl 2-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propyl 2 Chloroisonicotinate and Its Analogues

Esterification Pathways for 2-Chloroisonicotinate Esters

The formation of propyl 2-chloroisonicotinate from its carboxylic acid precursor is primarily achieved through various esterification methods. These pathways range from direct reactions with alcohols to sophisticated catalytic approaches designed to enhance yield and reaction efficiency.

Direct Esterification with n-Propanol and Related Alcohols

The direct esterification of 2-chloroisonicotinic acid with n-propanol follows the principles of the Fischer-Speier esterification. This classic method involves reacting the carboxylic acid with an alcohol, typically in excess, in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is a reversible equilibrium, and to drive it towards the formation of the ester, water, a byproduct, is often removed as it forms.

Catalytic Approaches in this compound Synthesis

To improve reaction times and yields, various catalytic systems have been developed for esterification reactions. These methods are crucial for the efficient synthesis of compounds like this compound.

Chlorotrimethylsilane (TMSCl) serves as an effective reagent for the esterification of a wide array of functionalized carboxylic acids. unirioja.es This method is advantageous as it often proceeds under mild conditions and does not interfere with many other functional groups. unirioja.es The general procedure involves heating the carboxylic acid, such as 2-chloroisonicotinic acid, with an alcohol like n-propanol and chlorotrimethylsilane. unirioja.es

The reaction mixture is typically heated for a couple of hours. After cooling, the product is isolated through a standard workup procedure involving dilution with an organic solvent, neutralization with a basic solution, and subsequent drying and evaporation. unirioja.es This method has been shown to produce high yields (often exceeding 80%) for various carboxylic acids without the formation of significant by-products. unirioja.es

Table 1: General Conditions for Chlorotrimethylsilane-Mediated Esterification

| Parameter | Condition | Reference |

|---|---|---|

| Reagents | Carboxylic Acid, Alcohol, Chlorotrimethylsilane | unirioja.es |

| Temperature | 60°C | unirioja.es |

| Reaction Time | 2 hours | unirioja.es |

| Workup | Dilution with ether, neutralization with NaHCO₃, drying, and evaporation | unirioja.es |

Strong mineral acids, particularly sulfuric acid (H₂SO₄), are the most common homogeneous catalysts for esterification. masterorganicchemistry.comjetir.org In the synthesis of this compound, sulfuric acid would protonate the carboxylic acid, activating it for nucleophilic attack by n-propanol, consistent with the Fischer esterification mechanism. masterorganicchemistry.com Kinetic studies on analogous systems, such as the esterification of propanoic acid with 2-propanol using sulfuric acid, show that the reaction rate is dependent on the catalyst concentration, the molar ratio of the reactants, and the temperature. jetir.org For example, in the formation of n-propyl propanoate, a maximum yield of 96.9% was achieved at 65°C using a specific molar ratio of acid to alcohol to catalyst. ceon.rs

Another approach involves the use of thionyl chloride (SOCl₂). This reagent converts the carboxylic acid into a more reactive acyl chloride intermediate. The acyl chloride then readily reacts with the alcohol (n-propanol) to form the ester. This method is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed from the reaction mixture, driving the reaction to completion. A patent describing the synthesis of a related compound, 2-propoxy chloroethane, utilizes thionyl chloride in the presence of a pyridine (B92270) and N,N-dimethylformamide catalyst system. google.com

Precursor Chemistry and Functional Group Interconversions Leading to 2-Chloroisonicotinate Scaffolds

The availability and synthesis of the starting material, 2-chloroisonicotinic acid, are critical for the production of its esters. Several synthetic routes have been established for this key precursor.

Synthesis and Modification of 2-Chloroisonicotinic Acid

2-Chloroisonicotinic acid, also known as 2-chloro-4-pyridinecarboxylic acid, is a white crystalline solid that serves as a vital intermediate for pharmaceuticals and agrochemicals. ontosight.ai Various methods have been developed for its synthesis from different starting materials.

One established method begins with isonicotinic acid N-oxide. By refluxing the N-oxide with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) for several hours, 2-chloroisonicotinic acid can be produced with a yield of around 66% after recrystallization. prepchem.com

Another synthetic pathway utilizes citrazinic acid as the starting material. This process involves two main steps: a chlorination reaction to form the intermediate 2,6-dichloro-isonicotinic acid, followed by a selective, directed dechlorination reaction to yield the final 2-chloroisonicotinic acid product. google.com This method is noted for being simple, safe, and suitable for large-scale production due to its high yield. google.com The chlorination is typically carried out at temperatures between 120-145°C. google.com

Table 2: Comparison of Synthetic Routes to 2-Chloroisonicotinic Acid

| Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| Isonicotinic acid N-oxide | POCl₃, PCl₅ | 66% | prepchem.com |

| Citrazinic acid | Chlorinating agent (e.g., triphosgene), then a dechlorinating agent (e.g., hydrazine (B178648) hydrate) | High | google.com |

Chemical Reactivity and Advanced Transformations of Propyl 2 Chloroisonicotinate

Ester Group Functionalizations

The propyl ester group of propyl 2-chloroisonicotinate is a key site for chemical modification, allowing for its conversion into a range of other functional groups through several reaction pathways.

Hydrolysis of this compound, the reaction with water to form 2-chloroisonicotinic acid, is a classic example of nucleophilic acyl substitution. This process can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. libretexts.org Base-catalyzed hydrolysis, often termed saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

Solvolysis is a more general term for reactions where the solvent acts as the nucleophile. For this compound, this can occur with various solvents, such as alcohols, leading to transesterification. The study of ester hydrolysis and solvolysis in aqueous alcohol mixtures has shown that solvent effects can influence reaction kinetics. kirj.ee

Transesterification is the process of exchanging the propyl group of this compound with another alkyl group from an alcohol. This equilibrium reaction is typically catalyzed by either an acid or a base. mdpi.com Alkaline catalysts such as sodium hydroxide or potassium hydroxide are often effective. mdpi.com The reaction is driven to completion by using a large excess of the reactant alcohol. youtube.com

The efficiency of transesterification can be influenced by several factors, including the type of alcohol, catalyst concentration, reaction temperature, and mixing intensity. mdpi.commdpi.com For instance, increasing the stirring speed can enhance the reaction rate, though excessive agitation may have a negative effect. mdpi.com

Table 1: Factors Influencing Transesterification Efficiency

| Factor | Description |

|---|---|

| Alcohol Type | The structure of the alcohol can affect the reaction rate and equilibrium position. |

| Catalyst | Alkali, acid, or enzymatic catalysts can be used, with alkali catalysts often being more effective for simple transesterification. mdpi.com |

| Molar Ratio | An excess of the reactant alcohol is used to shift the equilibrium towards the product side. youtube.com |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Mixing | Adequate mixing is crucial for bringing the reactants into contact, especially in heterogeneous systems. mdpi.com |

Beyond hydrolysis, the ester group of this compound can be converted into other important functional groups.

Carboxylic Acids: As mentioned, hydrolysis yields the corresponding carboxylic acid, 2-chloroisonicotinic acid. libretexts.org

Amides: The reaction with amines leads to the formation of amides. This amidation can be achieved directly, though it may require high temperatures. libretexts.org More efficient methods involve converting the carboxylic acid to a more reactive intermediate. A modern approach involves the use of a one-pot method with coupling reagents to facilitate the formation of amides from carboxylic acids under mild conditions. rsc.org

Hydrazides: Similarly, reacting this compound or its corresponding carboxylic acid with hydrazine (B178648) or its derivatives produces hydrazides. rsc.org These compounds are valuable intermediates in the synthesis of various heterocyclic compounds.

The ester group of this compound can be selectively reduced to an alcohol, providing another avenue for functional group transformation.

The reduction of the propyl ester to a primary alcohol, specifically (2-chloropyridin-4-yl)methanol (B27191), is a key transformation. This can be accomplished using powerful reducing agents that are capable of reducing esters. While reagents like lithium aluminum hydride (LiAlH₄) can reduce esters to primary alcohols, they are very reactive. libretexts.org

A more selective method involves the use of diisobutylaluminum hydride (DIBAL-H). The reduction of a similar compound, methyl 2-chloropyridine-4-carboxylate, to (2-chloropyridin-4-yl)methanol has been achieved in high yields (85–92%) using DIBAL-H in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C). This method demonstrates excellent chemoselectivity, as DIBAL-H preferentially reduces the ester over the aromatic chloride.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloroisonicotinic acid |

| (2-chloropyridin-4-yl)methanol |

| methyl 2-chloropyridine-4-carboxylate |

| Diisobutylaluminum hydride (DIBAL-H) |

| Lithium aluminum hydride (LiAlH₄) |

| Tetrahydrofuran (THF) |

| Sodium hydroxide |

Reduction Reactions of the Propyl Ester Moiety

Comparison of Reducing Agents (e.g., Borohydrides vs. Aluminohydrides)

The reduction of the ester group in this compound is highly dependent on the choice of reducing agent. The two main classes of hydride-based reducing agents, borohydrides and aluminohydrides, exhibit distinct reactivities towards the ester functional group.

Borohydrides , such as sodium borohydride (B1222165) (NaBH₄), are generally considered mild reducing agents. pharmaguideline.com They are highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. However, NaBH₄ is typically not strong enough to reduce less reactive carbonyl compounds like esters and carboxylic acids under standard conditions. pharmaguideline.comyoutube.comlibretexts.org Therefore, treatment of this compound with sodium borohydride is expected to leave the propyl ester group intact, while selectively reducing any aldehyde or ketone functionalities that might be present elsewhere in the molecule. In some cases, with prolonged reaction times or at elevated temperatures, slow reduction of the ester may be observed, but it is not a synthetically viable method for this transformation. pharmaguideline.com

Aluminohydrides , most notably lithium aluminum hydride (LiAlH₄), are significantly more powerful reducing agents. masterorganicchemistry.comchemistrysteps.com LiAlH₄ readily reduces a wide range of carbonyl-containing functional groups, including esters, carboxylic acids, amides, and nitriles. libretexts.orgmasterorganicchemistry.com Consequently, the reaction of this compound with LiAlH₄ would lead to the reduction of the propyl ester to the corresponding primary alcohol, 2-chloro-4-(hydroxymethyl)pyridine. It is important to note that LiAlH₄ is a highly reactive and non-selective reagent that can also potentially react with the chloro-substituent on the pyridine (B92270) ring, leading to dechlorination as a side reaction. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to achieve the desired transformation.

| Reducing Agent | Reactivity with Ester Group | Expected Product with this compound |

| Sodium Borohydride (NaBH₄) | Generally unreactive or very slow reaction | No significant reaction with the ester group |

| Lithium Aluminum Hydride (LiAlH₄) | Readily reduces esters to primary alcohols | 2-chloro-4-(hydroxymethyl)pyridine |

Halogen-Mediated Reactivity at the Pyridine Core

The chlorine atom at the 2-position of the pyridine ring in this compound is a key handle for a variety of transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and metalation strategies.

Cross-Coupling Reactions (e.g., Heck, Kumada, Negishi) for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the 2-chloro-substituent of this compound serves as an excellent electrophilic partner in these transformations.

The Heck reaction , catalyzed by palladium, involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com this compound can be coupled with various alkenes to introduce a substituted vinyl group at the 2-position of the pyridine ring. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. nih.gov

The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and is catalyzed by either nickel or palladium. organic-chemistry.orgwikipedia.orgslideshare.netyoutube.com This reaction allows for the introduction of alkyl, vinyl, or aryl groups at the 2-position of the pyridine ring. organic-chemistry.orgwikipedia.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can sometimes lead to side reactions with the ester functionality. mdpi.com

The Negishi coupling employs an organozinc reagent as the nucleophile and is also typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally less reactive and more functional group tolerant than Grignard reagents, making the Negishi coupling a more versatile method for the functionalization of substrates like this compound, which contains an ester group. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-chloropyridines. organic-chemistry.orgresearchgate.net

| Cross-Coupling Reaction | Nucleophilic Partner | Typical Catalyst |

| Heck Reaction | Alkene | Palladium (e.g., Pd(OAc)₂) |

| Kumada Coupling | Grignard Reagent (R-MgX) | Nickel or Palladium |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Nickel or Palladium |

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position of the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine at the 2- or 4-position. wikipedia.orgyoutube.comlibretexts.org The presence of the electron-withdrawing propyl ester group at the 4-position of this compound further activates the ring towards nucleophilic attack at the 2-position. nih.govacs.org

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group (chloride). wikipedia.orglibretexts.org A wide range of nucleophiles can be employed in this reaction, including amines, alkoxides, and thiolates, allowing for the introduction of diverse functionalities at the 2-position. youtube.comnih.govacs.orgrsc.orgnih.govresearchgate.net The reactivity of 2-chloropyridines in SNAr reactions is well-documented, and this transformation is a cornerstone in the synthesis of many substituted pyridine derivatives. youtube.comnih.govacs.orgresearchgate.net

| Nucleophile | Product Type |

| Amines (R-NH₂) | 2-Aminopyridine derivatives |

| Alkoxides (R-O⁻) | 2-Alkoxypyridine derivatives |

| Thiolates (R-S⁻) | 2-Thioalkoxypyridine derivatives |

Metalation and Electrophilic Substitution Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.orguwindsor.carsc.org In the case of this compound, the ester group at the 4-position can act as a directing metalation group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). organic-chemistry.orgwikipedia.orgznaturforsch.com The resulting organolithium species can then react with various electrophiles to introduce a substituent at the 3-position.

However, a significant challenge in the DoM of this compound is the inherent reactivity of organolithium reagents towards the ester functionality, which can lead to nucleophilic addition to the carbonyl group. uwindsor.ca Careful selection of the base, solvent, and temperature is crucial to favor the desired deprotonation over competing side reactions. In some cases, using a superbase combination like BuLi-LiDMAE has been shown to achieve unusual regioselectivity, such as C6 lithiation of 2-chloropyridine (B119429). nih.govresearchgate.net Another strategy involves the in situ trapping of the organolithium intermediate with an electrophile at low temperatures to minimize side reactions. mdpi.com

Ring Transformations and Cycloaddition Reactions Involving the Pyridine Moiety

The pyridine ring of this compound can participate in various ring transformation and cycloaddition reactions, leading to the formation of more complex heterocyclic systems.

Formation of Fused Heterocyclic Systems

The functional groups present in this compound, namely the chloro and ester groups, can be utilized to construct fused heterocyclic systems. sioc-journal.cnnih.gov For instance, following a nucleophilic substitution at the 2-position with a suitably functionalized nucleophile, an intramolecular cyclization can be initiated. An example would be the reaction with a nucleophile containing a hydroxyl or amino group at an appropriate position, which could then cyclize onto the ester group to form a lactone or lactam, respectively.

Furthermore, the pyridine ring itself can act as a diene or dienophile in cycloaddition reactions, although this is less common for simple pyridines due to their aromatic stability. researchgate.netrsc.orgmdpi.comnih.gov More often, the pyridine ring is first activated, for example, by N-oxidation, to facilitate its participation in such reactions. The resulting fused systems are often polycyclic aromatic compounds with interesting electronic and biological properties.

Strategic Applications of Propyl 2 Chloroisonicotinate in Complex Organic Synthesis

Propyl 2-chloroisonicotinate as a Building Block for Advanced Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an ideal precursor for the synthesis of a variety of advanced heterocyclic systems. The chloro group can be readily displaced or participate in cross-coupling reactions, while the ester functionality can be involved in cyclization or modification, leading to the formation of novel and complex molecular frameworks.

While direct literature examples detailing the synthesis of 3-isoxazolol derivatives from this compound are not prevalent, a plausible synthetic pathway can be envisioned based on established chemical principles. The reaction of the ester moiety with a suitable nitrogen-containing nucleophile, such as hydroxylamine (B1172632), is a common strategy for the formation of hydroxamic acids, which are key precursors to isoxazolones.

A proposed reaction scheme would involve the initial reaction of this compound with hydroxylamine to form the corresponding N-hydroxyisonicotinamide. Subsequent base-mediated intramolecular cyclization, with the displacement of the chloro group at the 2-position by the oxygen of the hydroxamic acid, would lead to the formation of the desired 3-isoxazolol fused to the pyridine (B92270) ring. The reaction conditions would likely need to be carefully optimized to favor the desired cyclization pathway.

This compound is an excellent starting material for the construction of pyridine-fused systems through various modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. The chloro-substituent at the 2-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, Suzuki-Miyaura coupling reactions with a variety of boronic acids or esters can introduce aryl, heteroaryl, or alkyl groups at the 2-position. nih.govresearchgate.net Similarly, Sonogashira coupling with terminal alkynes can be employed to install alkynyl moieties, which can then undergo further transformations to form fused rings. wikipedia.orglibretexts.orgyoutube.comnih.gov The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based nucleophiles, leading to the formation of fused pyrazines, pyridopyrimidines, and other nitrogen-containing heterocycles. organic-chemistry.orgyoutube.comnih.govyoutube.com The ester group can then be utilized for subsequent cyclization reactions to complete the formation of the fused ring system.

Table 1: Potential Pyridine-Fused Systems from this compound via Cross-Coupling Reactions

| Cross-Coupling Reaction | Coupling Partner | Potential Fused System |

| Suzuki-Miyaura | Arylboronic acid | Phenyl-fused pyridines |

| Sonogashira | Terminal alkyne | Furo[3,2-b]pyridines |

| Buchwald-Hartwig | Amine | Pyridopyrazines |

| Buchwald-Hartwig | Hydrazine (B178648) | Pyridopyridazines |

Intermediate in the Preparation of High-Value Organic Molecules

The structural motifs present in this compound are found in a number of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its role as a key intermediate allows for the efficient synthesis of these complex targets.

The closely related compound, 2-chloronicotinic acid, is a documented precursor in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). actylis.comjubilantingrevia.com These include Flunixin, Clonixin, and Isonixin, which are used in both human and veterinary medicine. This compound can be considered a more advanced intermediate in the synthesis of analogues of these drugs, where the propyl ester may offer advantages in terms of solubility, bioavailability, or as a handle for further derivatization.

The general synthetic strategy involves the coupling of the 2-chloropyridine (B119429) core with a substituted aniline (B41778) derivative, a reaction that can be facilitated by the reactivity of the chloro group. The ester functionality could either be part of the final drug structure or be hydrolyzed to the corresponding carboxylic acid at a later stage.

Table 2: Pharmaceuticals Derived from the 2-Chloropyridine Carboxylic Acid Scaffold

| Drug | Therapeutic Use |

| Flunixin | Anti-inflammatory, analgesic |

| Clonixin | Anti-inflammatory, analgesic |

| Isonixin | Anti-inflammatory, analgesic |

The 2-chloropyridine moiety is a key component in a number of important agrochemicals. For example, the herbicide imazosulfuron (B37595) contains a fused imidazo[1,2-α]pyridine-sulfonamide structure, for which 2-chloroimidazo[1,2-α]pyridine-3-sulfonamide is a crucial intermediate. researchgate.net this compound can serve as a versatile starting material for the synthesis of novel agrochemicals with similar structural features.

Furthermore, the class of chloronicotinyl insecticides, which includes compounds like imidacloprid (B1192907) and acetamiprid, highlights the importance of the chloropyridine scaffold in modern crop protection. google.com The reactivity of this compound allows for the introduction of various pharmacophores at the 2-position, enabling the exploration of new chemical space for the development of next-generation pesticides.

Diversification Strategies for Isonicotinic Acid Ester Library Synthesis

The generation of chemical libraries is a cornerstone of modern drug discovery and materials science. This compound is an excellent platform for the creation of diverse libraries of isonicotinic acid esters.

One strategy for diversification involves the substitution of the chloro group at the 2-position. This can be achieved through nucleophilic aromatic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. Palladium-catalyzed cross-coupling reactions, as previously mentioned, can also be employed to introduce a vast array of substituents at this position.

A second diversification strategy focuses on the ester moiety. Transesterification of the propyl ester with a library of different alcohols can generate a wide variety of isonicotinic acid esters with different steric and electronic properties. This dual approach, modifying both the 2-position of the pyridine ring and the ester group, allows for the rapid generation of a large and diverse library of compounds from a single, readily available starting material.

Table 3: Diversification Strategies for Isonicotinic Acid Ester Libraries from this compound

| Diversification Point | Reaction Type | Example Reagents | Resulting Moiety |

| 2-Position | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Amino, 2-Alkoxy, 2-Thioalkyl |

| 2-Position | Suzuki-Miyaura Coupling | Arylboronic acids | 2-Aryl |

| 2-Position | Sonogashira Coupling | Terminal alkynes | 2-Alkynyl |

| 4-Position (Ester) | Transesterification | Various alcohols | Different alkyl/aryl esters |

Computational Chemistry and Theoretical Investigations of Propyl 2 Chloroisonicotinate

Electronic Structure and Molecular Conformation Studies

Computational chemistry provides a powerful lens for examining the intrinsic properties of molecules like Propyl 2-chloroisonicotinate at an atomic level. Through theoretical modeling, researchers can predict and analyze its electronic landscape and conformational preferences, offering insights that complement experimental data.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become an indispensable tool for investigating the ground-state properties of organic molecules. nih.govchemrxiv.org For this compound, DFT calculations are employed to determine its fundamental electronic structure, charge distribution, and molecular orbital energies. Functionals such as B3LYP are often paired with basis sets like 6-311++G(d,p) to provide a balance of computational cost and accuracy for systems containing heteroatoms and aromatic rings. nih.gov

These calculations reveal the electron-deficient nature of the pyridine (B92270) ring, which is further influenced by the electron-withdrawing effects of both the chlorine atom at the C2 position and the propyl ester group at the C4 position. The nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester are sites of high electron density, making them potential centers for interaction with electrophiles. Conversely, the carbon atom bonded to the chlorine (C2) is rendered significantly electrophilic, a key factor in its reactivity. mdpi.com

DFT calculations allow for the precise determination of various ground-state properties, which are crucial for understanding the molecule's stability and reactivity.

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, highlighting electrophilic and nucleophilic sites. | C2 (carbon bonded to Cl) is highly positive; N1 and carbonyl O are negative. |

Note: The values in this table are representative estimates based on DFT calculations for structurally similar molecules and are intended for illustrative purposes.

Conformational Analysis and Energetics of this compound

The flexibility of the propyl ester side chain gives rise to several possible conformations for this compound. These conformers result from the rotation around the C-O and C-C single bonds of the propyl group. Computational methods, particularly DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used to explore the potential energy surface and identify stable conformers. nih.gov

The primary rotational barriers involve the dihedral angles around the O-CH₂ bond and the CH₂-CH₂ bond of the propyl chain. The relative energies of these conformers are typically small, often within a few kcal/mol of each other, meaning that multiple conformations can coexist at room temperature. nih.gov The most stable conformer is generally one that minimizes steric hindrance, often an anti-periplanar (trans) arrangement of the larger substituents.

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Description of Propyl Chain Geometry | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti-Anti (AA) | Trans arrangement around both C-O and C-C bonds. | 0.00 (Global Minimum) | ~ 60% |

| Anti-Gauche (AG) | Trans around C-O, Gauche around C-C bond. | 0.55 | ~ 25% |

| Gauche-Anti (GA) | Gauche around C-O, Trans around C-C bond. | 0.80 | ~ 12% |

| Gauche-Gauche (GG) | Gauche arrangement around both C-O and C-C bonds. | 1.50 | ~ 3% |

Note: These data are illustrative, derived from computational studies on similar propyl esters, and serve to demonstrate the typical energetic landscape. The global minimum is set to 0.00 kcal/mol for reference.

Reaction Mechanism Elucidation through Quantum Chemical Modeling

Quantum chemical modeling is a critical asset for dissecting the complex reaction pathways involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed map of the reaction mechanism can be constructed, revealing the factors that control reaction rates and selectivity.

Theoretical Investigation of Esterification Mechanisms

The synthesis of this compound typically involves the esterification of 2-chloroisonicotinic acid with propanol, often under acidic catalysis. Computational modeling can elucidate the step-by-step mechanism of this reaction. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of propanol. researchgate.net This leads to the formation of a tetrahedral intermediate. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product.

DFT calculations can map the entire potential energy surface of this process, identifying the transition state for each elementary step. The highest energy barrier along this path corresponds to the rate-determining step, which is often the nucleophilic attack on the protonated carbonyl or the collapse of the tetrahedral intermediate.

Computational Analysis of Nucleophilic Substitution Pathways

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). byjus.commasterorganicchemistry.com This is a classic reaction for halopyridines, where the ring's nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction. researchgate.netlibretexts.org

Quantum chemical modeling allows for a detailed analysis of the SNAr mechanism. Calculations can predict the activation energy barriers for the attack of various nucleophiles (e.g., amines, alkoxides) on the C2 carbon. youtube.com These models confirm that the formation of the tetrahedral intermediate is typically the rate-determining step. masterorganicchemistry.com The presence of the electron-withdrawing ester group at the C4 position further activates the ring towards nucleophilic attack, making the substitution more favorable compared to unsubstituted 2-chloropyridine (B119429). wikipedia.org

Table 3: Calculated Activation Energies for Nucleophilic Attack on this compound

| Nucleophile | Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) |

|---|---|---|

| Ammonia (NH₃) | SNAr at C2 | 20 - 25 |

| Methoxide (CH₃O⁻) | SNAr at C2 | 15 - 20 |

| Hydroxide (B78521) (OH⁻) | SNAr at C2 | 16 - 22 |

Note: These values are representative and based on DFT studies of SNAr reactions on similar activated chloropyridine systems.

Probing Halogen Reactivity and Cross-Coupling Transition States

The carbon-chlorine bond in this compound can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. mdpi.com These reactions are fundamental in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the halogen is a key factor, with the general trend being I > Br > Cl. youtube.com

Computational studies, particularly using DFT, are vital for understanding the intricate mechanisms of these catalytic cycles. For a Suzuki coupling, for instance, the mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination. researchgate.net DFT modeling can calculate the structures and energies of the transition states for each of these steps. The oxidative addition of the C-Cl bond to a low-valent palladium(0) catalyst is often the rate-limiting step for less reactive aryl chlorides. nih.gov Theoretical models can probe the geometry of the transition state for this step, providing insights into the ligand effects and reaction conditions required to facilitate the coupling. mdpi.comresearchgate.net

Advanced Spectroscopic Property Prediction and Interpretation

Advanced computational methods allow for the accurate prediction of spectroscopic data, which is crucial for identifying and characterizing chemical compounds. Density Functional Theory (DFT) is a predominant method used for these predictions due to its balance of accuracy and computational cost. nih.gov

Computational vibrational analysis predicts the frequencies and intensities of molecular vibrations, which correspond to the peaks observed in experimental IR and Raman spectra. This process typically involves the following steps:

Molecular Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule, its lowest energy conformation. This is achieved by using a selected level of theory, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). nih.gov This process finds the equilibrium geometry of the molecule on its potential energy surface.

Frequency Calculation: Once the geometry is optimized, the same level of theory is used to calculate the harmonic vibrational frequencies. This calculation determines the energies of the normal modes of vibration. The output provides a list of frequencies, their corresponding IR intensities, and Raman activities.

Spectral Simulation and Assignment: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. Each calculated frequency can then be assigned to a specific type of molecular motion, such as C-H stretching, C=O stretching, or ring vibrations, by visualizing the atomic displacements for each mode.

For this compound, one would expect to see characteristic vibrational modes associated with the propyl group, the carbonyl (C=O) group of the ester, the pyridine ring, and the C-Cl bond. The table below illustrates a hypothetical set of important vibrational frequencies based on known values for similar functional groups.

Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹, Scaled) | Intensity | Assignment | Vibrational Mode Description |

| ~3100-3000 | Medium | C-H Stretch (Aromatic) | Stretching of the C-H bonds on the pyridine ring. |

| ~2970-2870 | Medium-Strong | C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of C-H bonds in the propyl group. |

| ~1735 | Strong | C=O Stretch | Stretching of the carbonyl double bond in the ester group. |

| ~1600-1550 | Strong | C=C, C=N Stretch | In-plane stretching vibrations of the pyridine ring. |

| ~1470-1430 | Medium | CH₂/CH₃ Bending | Scissoring and bending modes of the methylene (B1212753) and methyl groups. |

| ~1250 | Strong | C-O Stretch | Asymmetric stretching of the C-O-C linkage of the ester. |

| ~1100 | Medium | C-C Stretch | Stretching of the carbon-carbon single bonds in the propyl chain. |

| ~850 | Strong | C-Cl Stretch | Stretching of the carbon-chlorine bond. |

| ~750 | Medium | Ring Bending | Out-of-plane bending of the pyridine ring. |

Note: This table is illustrative and contains representative, not experimentally confirmed, data for this compound. The exact values would require specific DFT calculations.

Computational chemistry also provides a robust method for predicting the NMR spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used within the DFT framework to calculate the magnetic shielding tensors for each nucleus.

The process involves:

Optimization: Similar to vibrational analysis, the molecular structure is first optimized.

NMR Calculation: Using the optimized geometry, the GIAO method is applied to compute the isotropic magnetic shielding values (σ) for each atom (e.g., ¹H, ¹³C).

Chemical Shift Calculation: The calculated shielding values are not directly the chemical shifts (δ). To obtain the chemical shifts, the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), must also be calculated at the same level of theory. The chemical shift is then determined using the formula: δ_sample = σ_TMS - σ_sample.

These predicted chemical shifts can be invaluable for assigning peaks in an experimental NMR spectrum, especially for complex molecules or for distinguishing between isomers. The accuracy of the prediction depends heavily on the chosen computational method and basis set.

For this compound, ¹H and ¹³C NMR spectra would show distinct signals for the propyl chain protons and carbons, as well as for the carbons and protons of the 2-chloro-substituted pyridine ring. A hypothetical prediction of these chemical shifts is presented in the table below.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predictions

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |

| H (ring, position 6) | ~8.6 | Doublet |

| H (ring, position 5) | ~7.8 | Doublet of doublets |

| H (ring, position 3) | ~7.9 | Doublet |

| O-CH₂ (propyl) | ~4.3 | Triplet |

| CH₂ (propyl) | ~1.8 | Sextet |

| CH₃ (propyl) | ~1.0 | Triplet |

¹³C NMR Predictions

| Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~164 |

| C (ring, position 2) | ~152 |

| C (ring, position 4) | ~145 |

| C (ring, position 6) | ~150 |

| C (ring, position 3) | ~125 |

| C (ring, position 5) | ~122 |

| O-CH₂ (propyl) | ~68 |

| CH₂ (propyl) | ~22 |

| CH₃ (propyl) | ~10 |

Note: This table is illustrative and contains representative, not experimentally confirmed, data for this compound. The exact values would require specific GIAO-DFT calculations.

Outlook and Future Research Directions

Innovations in Green Chemistry for Propyl 2-chloroisonicotinate Synthesis

The principles of green chemistry are increasingly central to the development of new synthetic routes. For this compound, this translates to a focus on minimizing hazardous substances, improving energy efficiency, and utilizing renewable resources. Future research will likely prioritize the development of eco-friendly methods for both the esterification of isonicotinic acid and the subsequent chlorination step.

Key areas of innovation include:

Catalyst Development: The use of solid acid catalysts or biocatalysts for the esterification process can eliminate the need for corrosive mineral acids, simplifying purification and reducing waste. Similarly, exploring non-toxic and recyclable catalysts for the chlorination of the pyridine (B92270) ring is a critical area of research. Recent advancements have seen the use of activated fly ash as an efficient and reusable catalyst for synthesizing pyridine derivatives, offering a less hazardous and high-yield procedure. bhu.ac.in

Alternative Solvents: A shift away from volatile organic compounds (VOCs) towards greener alternatives like ionic liquids, supercritical fluids, or even water-based systems is anticipated. Choline chloride-based deep eutectic solvents (DES), for instance, can function as both solvents and catalysts in pharmaceutical synthesis. nih.gov

Energy-Efficient Processes: Microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption. These techniques can often lead to higher yields and cleaner reaction profiles.

Development of Asymmetric Synthesis Methodologies for Chiral Analogues

The demand for enantiomerically pure pharmaceuticals and agrochemicals is a major driver in modern organic synthesis. nih.gov While this compound itself is achiral, its derivatives often possess stereogenic centers. Therefore, the development of asymmetric methods to produce chiral analogues is a significant research frontier. This is crucial as different enantiomers of a molecule can have vastly different biological activities. nih.govnih.gov

Future research will likely focus on:

Chiral Catalysis: The design and application of novel chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts, will be instrumental. acs.orgnumberanalytics.com These catalysts can enable the enantioselective synthesis of pyridine derivatives, a challenging task due to the aromaticity of the pyridine ring. numberanalytics.comrsc.orgacs.org For instance, chiral pyridine N-oxides have emerged as a new class of asymmetric catalysts. nih.gov

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the molecule is another viable strategy. nih.gov

Biocatalysis: The use of enzymes to perform stereoselective transformations offers a highly efficient and environmentally benign approach to generating chiral compounds.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Computational Methods

A deeper understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new, more efficient ones. The application of advanced analytical techniques will provide unprecedented insight into the intricate details of the reactions involved in the synthesis and transformation of this compound.

Key methodologies include:

Ultrafast Spectroscopy: Techniques like femtosecond time-resolved spectroscopy can be used to observe the transient intermediates and transition states that govern the reaction pathways. rsc.orgrsc.orgresearchgate.net Studies on related pyridine compounds have utilized these methods to understand their photoionization and decay dynamics. unl.edunih.gov This can provide a comprehensive picture of the excited-state decay dynamics. rsc.orgrsc.org

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction mechanisms, predicting reaction outcomes, and designing new catalysts. scirp.org These methods can help elucidate the electronic and structural properties of reactants, intermediates, and products, guiding experimental efforts. scirp.orgmdpi.com

In Situ Reaction Monitoring: Advanced spectroscopic techniques like in situ IR and NMR spectroscopy, coupled with kinetic analysis, can provide real-time information about the reaction progress, helping to identify key intermediates and optimize reaction conditions. rsc.org

Exploration of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems will continue to be a major focus for the efficient transformation of this compound and its derivatives. acs.org The goal is to achieve higher yields, greater selectivity, and milder reaction conditions.

Areas of exploration include:

Nanocatalysis: The use of metal nanoparticles as catalysts can offer high activity and selectivity due to their large surface area-to-volume ratio.

Photocatalysis and Electrocatalysis: These methods utilize light or electricity to drive chemical reactions, often under mild conditions. numberanalytics.com They represent a sustainable approach to catalysis, reducing the reliance on high temperatures and pressures.

Graphene-Based Catalysts: Researchers have developed a new class of Graphene-based Atomically Dispersed Catalysts (GACs) that show promise for more sustainable and environmentally friendly manufacturing processes. sciencedaily.com These catalysts have been shown to have a carbon footprint that is 10 times lower than conventional catalysts. sciencedaily.com

Integration into Automated Synthesis Platforms

The rise of automation and high-throughput experimentation is revolutionizing chemical research and development. Integrating the synthesis of this compound and its derivatives into automated platforms can accelerate the discovery of new compounds and the optimization of reaction conditions.

Key aspects of this integration include:

Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional batch reactors can offer better control over reaction parameters, improved safety, and easier scalability.

High-Throughput Screening: Automated systems can be used to rapidly screen a large number of catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation.

Robotics and Artificial Intelligence: The use of robotic platforms for sample preparation and analysis, combined with machine learning algorithms for data analysis and prediction, can significantly speed up the research and development cycle.

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing Propyl 2-chloroisonicotinate?

Methodological Answer:

Synthesis of this compound typically involves esterification of 2-chloroisonicotinic acid with propanol under acidic catalysis. Key steps include:

- Optimization : Use Design of Experiments (DOE) to test variables (e.g., molar ratios, temperature, catalyst concentration) for yield improvement .

- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., H and C NMR), high-resolution mass spectrometry (HRMS) for molecular weight validation, and infrared (IR) spectroscopy to confirm ester bond formation .

- Purity Assessment : Use HPLC with UV detection to quantify impurities and ensure ≥95% purity .

Basic Question: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

- Chromatographic Separation : Utilize reversed-phase HPLC or UPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) for baseline separation from interferents .

- Detection : Pair with tandem mass spectrometry (LC-MS/MS) for high sensitivity (LOD < 0.1 ng/mL) in biological or environmental samples .

- Validation : Follow ICH guidelines for linearity, accuracy, precision, and recovery studies across three concentration ranges .

Advanced Question: How can researchers design a PICOT-driven study to investigate the toxicity mechanisms of this compound?

Methodological Answer:

Apply the PICOT framework to structure hypotheses:

- Population (P) : In vitro models (e.g., human hepatocytes) or in vivo rodent systems.

- Intervention (I) : Dose-dependent exposure (e.g., 0.1–100 µM for 24–72 hours).

- Comparison (C) : Untreated controls or structurally similar esters (e.g., ethyl 2-chloroisonicotinate).

- Outcome (O) : Oxidative stress markers (e.g., ROS, glutathione levels), apoptosis (caspase-3 activation), or genotoxicity (comet assay).

- Time (T) : Acute (24–48 hours) vs. subchronic (7–14 days) exposure .

Data Interpretation : Use multivariate analysis to correlate dose-response relationships with mechanistic pathways .

Advanced Question: What strategies are effective for addressing data scarcity in this compound toxicity studies?

Methodological Answer:

- Extrapolation : Leverage toxicity data from structurally analogous compounds (e.g., methyl/ethyl chloroformates) to model potential hazards, noting limitations in cross-species applicability .

- In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to predict acute oral toxicity or skin sensitization potential .

- Pilot Studies : Conduct limited-range in vitro assays (e.g., Ames test for mutagenicity) to prioritize endpoints for further investigation .

Advanced Question: How should researchers resolve contradictions in existing data on this compound’s reactivity?

Methodological Answer:

- Meta-Analysis : Systematically review conflicting studies (e.g., hydrolysis rates under varying pH conditions) using PRISMA guidelines to identify methodological discrepancies (e.g., solvent systems, temperature controls) .

- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, phosphate buffer pH 7.4) to isolate variables causing contradictions .

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for independent verification .

Advanced Question: What experimental approaches are suitable for elucidating the metabolic pathways of this compound?

Methodological Answer:

- Isotopic Labeling : Synthesize C-labeled this compound to track metabolite formation via LC-MS/MS .

- Enzyme Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) in hepatocyte models to identify primary metabolic enzymes .

- Metabolite Profiling : Use high-resolution orbitrap MS to detect phase I/II metabolites and propose biotransformation pathways .

Advanced Question: How can AEGL (Acute Exposure Guideline Levels) be estimated for this compound given limited human data?

Methodological Answer:

- Animal-to-Human Extrapolation : Derive provisional AEGL-2 values using rat LC data, applying uncertainty factors (10x for interspecies variability, 10x for intraspecies sensitivity) .

- Benchmark Dose Modeling : Fit dose-response data from acute inhalation studies to estimate threshold concentrations for severe irritation or narcosis .

- Expert Elicitation : Convene panels to weight evidence quality (e.g., OECD Weight of Evidence framework) for AEGL justification .

Advanced Question: What protocols ensure reproducibility in studies involving this compound?

Methodological Answer:

- Detailed Reporting : Adhere to NIH preclinical guidelines for documenting experimental conditions (e.g., solvent purity, humidity during synthesis) .

- Open Science Practices : Publish step-by-step protocols on platforms like protocols.io , including raw spectral data and instrument calibration logs .

- Interlab Studies : Coordinate multi-institutional trials to validate key findings (e.g., degradation kinetics in aqueous environments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.